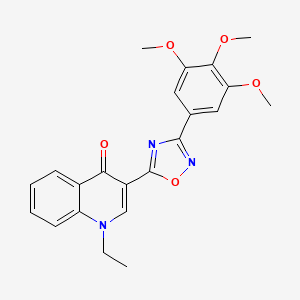

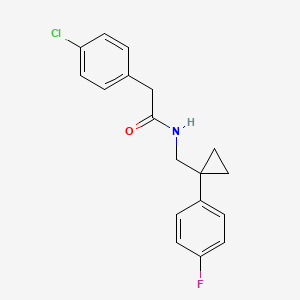

![molecular formula C6H12ClF2N B2839035 [1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2243507-06-2](/img/structure/B2839035.png)

[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243507-06-2 . It has a molecular weight of 171.62 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclopropyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F2N.ClH/c1-5(7,8)6(4-9)2-3-6;/h2-4,9H2,1H3;1H . This code provides a specific description of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Methodologies : Research has focused on developing synthetic methodologies for generating cyclopropylamine derivatives, which are structurally related to "[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride". For instance, the synthesis of cyclopropylamines through base-induced dehydrochlorination of β-chloroimines illustrates the synthetic utility of these compounds in generating plant growth-regulating substances (Kimpe, Sulmon, & Boeykens, 1991).

- Characterization of Novel Compounds : The synthesis and characterization of novel organic molecules, such as a 1,3-dithiolane compound synthesized through a condensation reaction, demonstrate the ongoing interest in exploring the structural and chemical properties of new compounds (Zhai Zhi-we, 2014).

Reactivity and Mechanistic Insights

- Cyclopropanation Reactions : Studies on cyclopropenimine-catalyzed enantioselective Mannich reactions underscore the reactivity of cyclopropane derivatives and their utility in generating chiral amines, highlighting the broader implications of these reactions in synthetic chemistry (Bandar & Lambert, 2013).

- Ring-opening Reactions : The utilization of donor-acceptor cyclopropanes in ring-opening reactions to yield fluorinated ketones demonstrates the synthetic versatility of cyclopropane derivatives, with implications for the development of novel fluorinated compounds (Garve, Barkawitz, Jones, & Werz, 2014).

Application in Synthesis of Biologically Active Molecules

- Synthesis of Antidepressants : The improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, showcases the application of cyclopropylamine derivatives in the pharmaceutical industry. The novel synthesis route offers advantages in terms of environmental and safety considerations (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

- Antiviral Activity : The synthesis and evaluation of aminoadamantane derivatives, including cyclopropylamines, against a range of viruses highlight their potential as specific anti-influenza A virus agents. This research underscores the medicinal chemistry applications of cyclopropylamine derivatives (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

[1-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(4-9)2-3-6;/h2-4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNJKCOWEZAKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

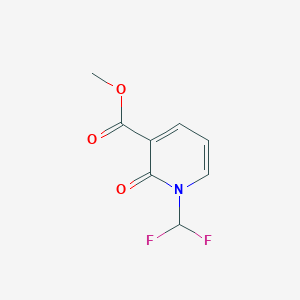

![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)

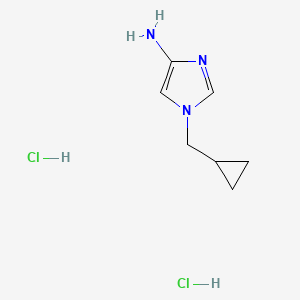

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)

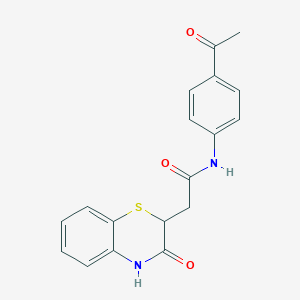

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)